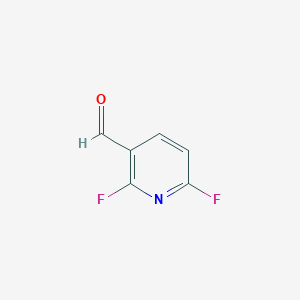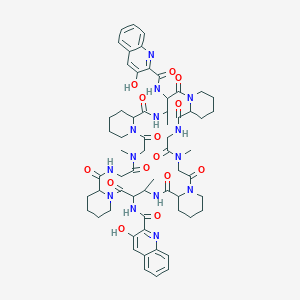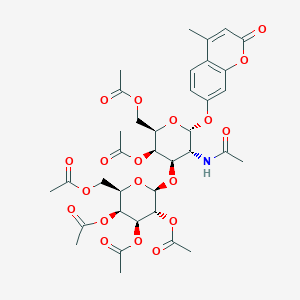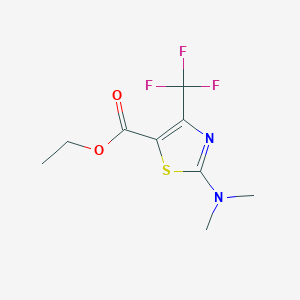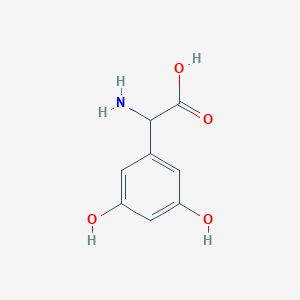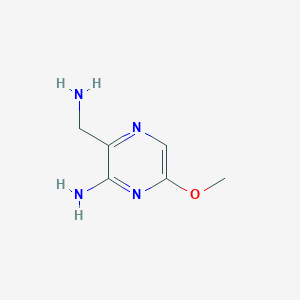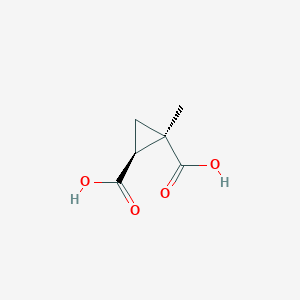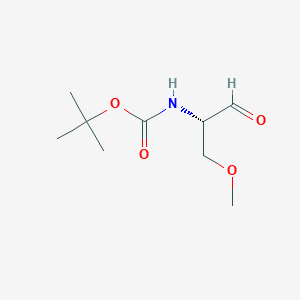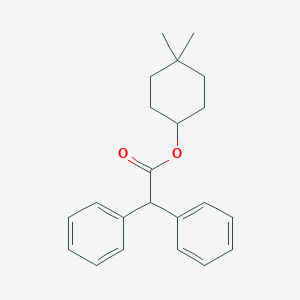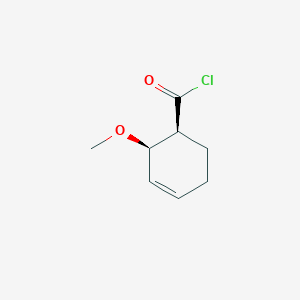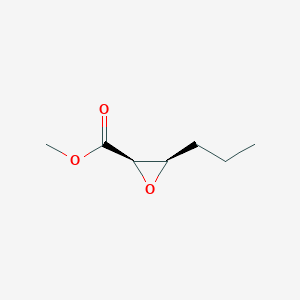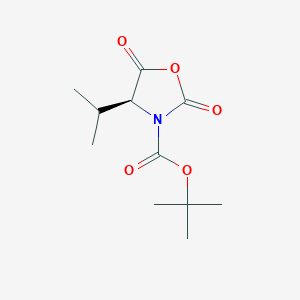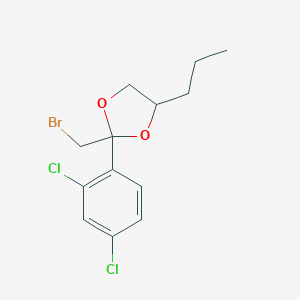
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Vue d'ensemble
Description
The compound "2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane" is a halogenated organic molecule that is likely to be of interest due to its potential applications in organic synthesis and possibly in the development of pharmaceuticals or agrochemicals. The presence of the 1,3-dioxolane ring suggests it could be a useful intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of related halogenated 1,3-dioxolane compounds has been explored in several studies. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates has been reported . Another study describes the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane, which suggests the potential for creating polymers from similar halogenated dioxolane compounds . Additionally, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane through a multi-step process involving bromination and dehydrobromination steps has been detailed .
Molecular Structure Analysis
The molecular structure and conformation of halogenated 1,3-dioxolane derivatives have been studied using techniques such as NMR spectroscopy and X-ray structural analysis. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated, revealing a chair conformation with an equatorial orientation of the aromatic substituent . This suggests that similar structural analyses could be applied to the compound to determine its conformation and electronic properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane" are not directly reported in the provided papers, related compounds have been synthesized and characterized, which can provide insights. For instance, the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane and its mechanism suggest that the compound may also be amenable to polymerization under the right conditions . The intrinsic viscosity and conformational transitions of copolymers derived from a similar compound, 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane, have been studied, indicating that temperature can affect the properties of these materials .
Applications De Recherche Scientifique
1. Intermediate in Fungicide Synthesis
- Application Summary : BMPCP is used as an intermediate in the synthesis of fungicides derived from 1,2,4-triazole and imidazole .
- Results or Outcomes : The process results in the production of fungicides with high efficiency and yield .
2. Catalyst in Organic Reactions
- Application Summary : BMPCP is used as a catalyst in organic reactions.
- Methods of Application : The specific methods of application would depend on the type of reaction being catalyzed.
- Results or Outcomes : The use of BMPCP as a catalyst can enhance the efficiency and selectivity of organic reactions.
3. Reagent for the Production of Organic Compounds
- Application Summary : BMPCP is used as a reagent for the production of organic compounds.
- Methods of Application : The specific methods of application would depend on the type of organic compound being synthesized.
- Results or Outcomes : The use of BMPCP as a reagent can facilitate the synthesis of a variety of organic compounds.
4. Development of New Drugs and Drug Delivery Systems
- Application Summary : BMPCP has been used in the development of new drugs and drug delivery systems.
- Methods of Application : The specific methods of application would depend on the type of drug or drug delivery system being developed.
- Results or Outcomes : The use of BMPCP in drug development can lead to the creation of novel therapeutic agents and drug delivery systems.
5. Study of Biochemical and Physiological Processes
- Application Summary : BMPCP has been used in the study of biochemical and physiological processes.
- Methods of Application : The specific methods of application would depend on the type of biochemical or physiological process being studied.
- Results or Outcomes : The use of BMPCP in these studies can provide valuable insights into various biochemical and physiological processes.
6. Synthesis of Derivatives
- Application Summary : Various derivatives of BMPCP have been synthesized.
- Methods of Application : The specific methods of application would depend on the type of derivative being synthesized.
- Results or Outcomes : The synthesis of BMPCP derivatives can lead to the creation of a variety of new compounds with potential applications in various fields.
7. Synthesis of 1,2,4-Triazole and Imidazole Derivatives
- Application Summary : BMPCP is used as an intermediate in the synthesis of 1,2,4-triazole and imidazole derivatives .
- Results or Outcomes : The process results in the production of 1,2,4-triazole and imidazole derivatives with high efficiency and yield .
8. Production of Fungicides and Plant Growth Regulators
- Application Summary : BMPCP is used in the manufacture of fungicides and plant growth regulators derived from 1,2,4-triazole or imidazole .
- Methods of Application : The specific methods of application would depend on the type of fungicide or plant growth regulator being manufactured .
- Results or Outcomes : The use of BMPCP in the manufacture of these products can lead to the creation of effective fungicides and plant growth regulators .
9. Industrial Production of Fungicides and Plant Growth Regulators
- Application Summary : BMPCP is used in the industrial production of fungicides and plant growth regulators derived from 1,2,4-triazole or imidazole .
- Results or Outcomes : The process results in the production of fungicides and plant growth regulators with high efficiency and yield .
10. Ketalization of 2,4-Dichloroacetophenone
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrCl2O2/c1-2-3-10-7-17-13(8-14,18-10)11-5-4-9(15)6-12(11)16/h4-6,10H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVTZAKVRVBCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866795 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
CAS RN |
60207-89-8 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



